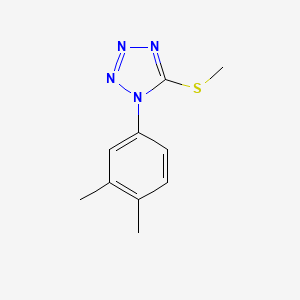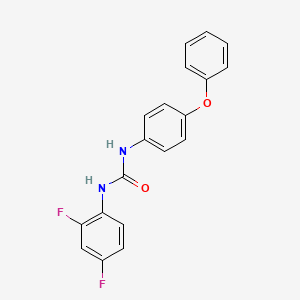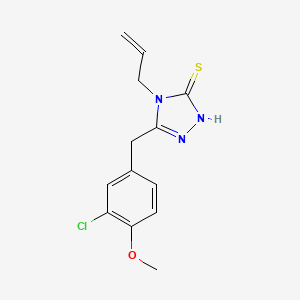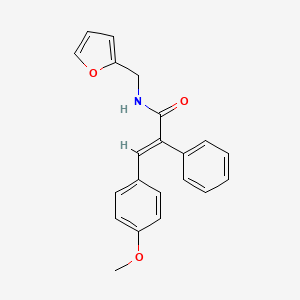![molecular formula C17H22N2OS B5792402 N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)
N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea, also known as ACET, is a chemical compound that has been studied extensively for its potential therapeutic applications. ACET is a thiourea derivative that has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer, and viral and bacterial infections. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea also inhibits the activity of histone deacetylases (HDACs), which play a role in cancer development. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has also been shown to inhibit the replication of various viruses and bacteria.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis (programmed cell death) in cancer cells, and inhibit viral and bacterial replication. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has also been shown to modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea also has low toxicity and is well-tolerated in animal models. However, N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea research. One potential application is in the treatment of cancer. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to explore its potential as a cancer therapy. Another potential application is in the treatment of viral and bacterial infections. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has been shown to inhibit the replication of various viruses and bacteria, and further studies are needed to explore its potential as an anti-viral and anti-bacterial agent. Additionally, N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea may have potential applications in the field of neurodegenerative diseases, as it has been shown to improve cognitive function in animal models. Further studies are needed to explore the potential of N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea in this area.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea involves the reaction of 3-acetylphenyl isothiocyanate with 1-cyclohexen-1-amine in the presence of a base. This method has been optimized to produce high yields of N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea with good purity. The synthesis of N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has been reported in various scientific journals, and the method has been validated by several research groups.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has been tested in various in vitro and in vivo models, and the results have been promising. N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13(20)15-8-5-9-16(12-15)19-17(21)18-11-10-14-6-3-2-4-7-14/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAIWPJPNCBSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)
![4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)

![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)


